molecular formula C22H22FN3O5 B3800068 Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B3800068
M. Wt: 427.4 g/mol
InChI Key: ILQVKFPLZJHZDP-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a benzoxadiazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzoxadiazole Moiety: This step involves the reaction of the piperidine derivative with a benzoxadiazole precursor, often under oxidative conditions.

    Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperidine-benzoxadiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group in the benzoxadiazole moiety to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole moiety may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chlorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
  • Ethyl 3-[(2-bromophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate

Uniqueness

Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-2-30-21(28)22(13-16-6-3-4-7-17(16)23)10-5-11-25(14-22)20(27)15-8-9-19-18(12-15)24-31-26(19)29/h3-4,6-9,12H,2,5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQVKFPLZJHZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=NO[N+](=C3C=C2)[O-])CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Reactant of Route 4
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate
Reactant of Route 6
Ethyl 3-[(2-fluorophenyl)methyl]-1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl)piperidine-3-carboxylate

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